molecular formula C16H14BrN3OS B284551 3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one

Cat. No.: B284551
M. Wt: 376.3 g/mol
InChI Key: NVKKTOXIDUITLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This leads to the inhibition of the enzyme's function and ultimately results in the desired biological effect.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have neuroprotective and anti-inflammatory properties. Furthermore, this compound has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one in lab experiments is its potential applications in the field of medicinal chemistry. It has been shown to have various biological effects and has the potential to be a lead compound for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the study of 3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one. One of the future directions is the development of new derivatives of this compound with improved solubility and biological activity. Another future direction is the study of the mechanism of action of this compound to better understand its biological effects. Furthermore, this compound can be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has been achieved using various methods. One of the commonly used methods involves the reaction of 4-bromobenzylamine with 2-(2-oxo-2,3-dihydro-1H-benzothiophen-3-yl)acetonitrile in the presence of a base. This reaction leads to the formation of the desired product in good yields. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has shown potential applications in the field of medicinal chemistry. It has been studied as a potential inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. Furthermore, this compound has been studied for its neuroprotective and anti-inflammatory properties.

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one

InChI

InChI=1S/C16H14BrN3OS/c17-11-7-5-10(6-8-11)9-20-16(21)14-12-3-1-2-4-13(12)22-15(14)18-19-20/h5-8H,1-4,9H2

InChI Key

NVKKTOXIDUITLO-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)Br

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC4=CC=C(C=C4)Br

Origin of Product

United States

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